molecular formula C8H13NO2 B8375816 N-allyl-N-(2-oxopropyl)-acetamide

N-allyl-N-(2-oxopropyl)-acetamide

Cat. No.: B8375816
M. Wt: 155.19 g/mol
InChI Key: VEWMSNMBEDKGKX-UHFFFAOYSA-N
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Description

N-allyl-N-(2-oxopropyl)-acetamide is an acetamide derivative featuring an allyl group and a 2-oxopropyl substituent on the nitrogen atom. This compound has been studied in the context of radical-mediated cyclization reactions for synthesizing indoline scaffolds. In one study, it served as a model substrate (compound 1a) under photochemical conditions with tris(trimethylsilyl) silane (TTMSS) in acetonitrile, yielding 47% of the indoline product . The presence of the allyl group facilitates radical cyclization, while the 2-oxopropyl moiety may influence steric and electronic properties during reactivity.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(2-oxopropyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C8H13NO2/c1-4-5-9(8(3)11)6-7(2)10/h4H,1,5-6H2,2-3H3

InChI Key

VEWMSNMBEDKGKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(CC=C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-allyl-N-(2-iodophenyl)acetamide (Compound 1a)

  • Structure : Features an iodophenyl group instead of 2-oxopropyl.
  • Reactivity : Used in radical cyclization to form indolines, achieving 47% yield under CFL irradiation .

N-(2-(2-oxopropyl)phenyl)acetamide

  • Structure: Lacks the allyl group but retains the 2-oxopropyl substituent attached to a phenyl ring (C₁₁H₁₃NO₂) .
  • The absence of an allyl group limits cyclization pathways compared to N-allyl-N-(2-oxopropyl)-acetamide .

Heterocyclic Derivatives

III-37: N-allyl-N-(3-(4-chlorophenyl)-1-cyclohexyl-2-oxoazetidin-3-yl)acetamide

  • Structure: Contains a β-lactam (azetidinone) ring with 4-chlorophenyl and cyclohexyl groups.
  • Synthesis : Prepared via a Ugi multicomponent reaction (71% yield), highlighting efficiency compared to radical methods .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structure: Integrates a morpholinone ring with acetyl and isopropylphenyl groups.
  • Synthesis : Achieved 58% yield via acetylation, with detailed NMR and MS characterization .

Alkyl-Substituted Analogues

N-ACETYL-N-(2-METHYLPROPYL)ACETAMIDE

  • Structure: Branched isopropyl group instead of allyl/2-oxopropyl (C₈H₁₅NO₂) .
  • Properties : Higher lipophilicity (logP ~1.2 predicted) due to alkyl chains, contrasting with the polar ketone in the target compound.

2-Chloro-N-(2,2-dimethyl-3-oxopropyl)-N-methylacetamide

  • Structure : Chlorine substituent and dimethyl-3-oxopropyl group.
  • Reactivity : The chlorine atom may enhance electrophilicity, enabling nucleophilic substitutions—unlike the allyl group’s radical reactivity in the target compound .

Key Findings and Implications

  • Reactivity: this compound’s allyl group is critical for radical cyclization, whereas azetidinone derivatives (e.g., III-37) leverage β-lactam rings for biological activity .
  • Synthetic Efficiency : Ugi reactions (71% yield) outperform radical methods (47%) in yield but require distinct starting materials .
  • Structural Effects: The 2-oxopropyl group in the target compound balances polarity and steric demand, contrasting with morpholinone’s rigidity or alkyl derivatives’ lipophilicity .

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